molecular formula C23H28ClN3O3 B588496 Avizafone-d5 Dihydrobromide CAS No. 1356022-34-8

Avizafone-d5 Dihydrobromide

Cat. No. B588496
M. Wt: 434.976
InChI Key: WQRZTXVDPVPVDN-KAJGCMSNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Avizafone-d5 Dihydrobromide is a labelled analogue of Avizafone Dihydrobromide . It is a prodrug of Diazepam , mainly used as an antidote to organophosphate poisoning . It is primarily used for research and development purposes .


Synthesis Analysis

Avizafone-d5 Dihydrobromide is the deuterium labeled Avizafone dihydrobromide . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular formula of Avizafone-d5 Dihydrobromide is C23H25D5Br2ClN3O3 . The molecular weight is 596.79 g/mol . The SMILES representation is CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N .


Chemical Reactions Analysis

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Physical And Chemical Properties Analysis

Avizafone-d5 Dihydrobromide has a molecular weight of 596.79 g/mol . The molecular formula is C23H25D5Br2ClN3O3 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

Safety And Hazards

Avizafone-d5 Dihydrobromide is primarily used for research and development purposes . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Avizafone-d5 Dihydrobromide is a promising compound for research, especially in the field of antidotes to organophosphate poisoning . Its unique properties, such as its ability to be metabolised into the active drug diazepam, make it a valuable subject for future studies .

properties

IUPAC Name

(2S)-2,6-diamino-N-[3-[4-chloro-2-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]-2-oxobutyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3/c1-15(21(28)14-27-23(30)20(26)9-5-6-12-25)18-11-10-17(24)13-19(18)22(29)16-7-3-2-4-8-16/h2-4,7-8,10-11,13,15,20H,5-6,9,12,14,25-26H2,1H3,(H,27,30)/t15?,20-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRZTXVDPVPVDN-KAJGCMSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)C(C)C(=O)CNC(=O)[C@H](CCCCN)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avizafone-d5 Dihydrobromide

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